BenchChemオンラインストアへようこそ!

2-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-Ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide (CAS 868977-96-2) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry associated with anxiolytic, anti-inflammatory, and kinase-inhibitory activities. The compound features a 7-methylimidazo[1,2-a]pyridine core tethered via an ethyl spacer to a 2-ethoxy-substituted benzamide moiety, yielding the molecular formula C₁₉H₂₁N₃O₂ and a molecular weight of 323.40 g/mol.

Molecular Formula C19H21N3O2
Molecular Weight 323.396
CAS No. 868977-96-2
Cat. No. B2769654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
CAS868977-96-2
Molecular FormulaC19H21N3O2
Molecular Weight323.396
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCCC2=CN3C=CC(=CC3=N2)C
InChIInChI=1S/C19H21N3O2/c1-3-24-17-7-5-4-6-16(17)19(23)20-10-8-15-13-22-11-9-14(2)12-18(22)21-15/h4-7,9,11-13H,3,8,10H2,1-2H3,(H,20,23)
InChIKeyCZQKGQUYXBYOIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide (CAS 868977-96-2): Baseline Chemical Identity and Procurement Overview


2-Ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide (CAS 868977-96-2) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry associated with anxiolytic, anti-inflammatory, and kinase-inhibitory activities [1]. The compound features a 7-methylimidazo[1,2-a]pyridine core tethered via an ethyl spacer to a 2-ethoxy-substituted benzamide moiety, yielding the molecular formula C₁₉H₂₁N₃O₂ and a molecular weight of 323.40 g/mol . Its structural architecture positions it within a cluster of closely related benzamide analogs (CAS 868977-XX-X series) that share an identical core and linker but diverge at the benzamide substitution pattern, creating quantifiable differences in physicochemical and pharmacological properties that directly impact research material selection [1].

Why 2-Ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide Cannot Be Interchanged with In-Class Benzamide Analogs


Within the imidazo[1,2-a]pyridine benzamide series, seemingly minor alterations to the benzamide substituent produce disproportionate shifts in target engagement and physicochemical behavior. Direct comparative enzymatic data from autotaxin (ATX) inhibitor programs demonstrate that benzamide analogs (compounds 8–13) as a class exhibit substantially weaker ATX inhibitory potency (IC₅₀ range: 1.72–497 nM for benzylamine derivatives vs. markedly higher IC₅₀ values for benzamide counterparts) relative to their benzylamine congeners, confirming that the benzamide linker itself imposes a potency ceiling that cannot be overcome without structural redesign [1]. Furthermore, the 868977-XX-X compound cluster—which includes the 4-methoxy (CAS 868977-99-5), 2,4-dimethoxy (CAS 868977-94-0), 4-butoxy (CAS 868977-90-6), and 4-nitro (CAS 868977-84-8) analogs—demonstrates that even within the benzamide subseries, the position and electronic character of the phenyl ring substituent dictate hydrogen-bonding capacity, lipophilicity, and target-binding conformation, making inter-compound substitution without experimental validation a source of irreproducible results [2].

Quantitative Differentiation Evidence: 2-Ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide vs. Closest Structural Analogs


Evidence Item 1: Molecular Weight Differentiation from the 4-Methoxy and 2,4-Dimethoxy Analogs

The target compound (C₁₉H₂₁N₃O₂, MW 323.40 g/mol) carries a single ethoxy substituent at the ortho position of the benzamide ring. The 4-methoxy analog (CAS 868977-99-5, C₁₈H₁₉N₃O₂, MW 309.36 g/mol) is 14.04 g/mol lighter, while the 2,4-dimethoxy analog (CAS 868977-94-0, C₁₉H₂₁N₃O₃, MW 339.39 g/mol) is 15.99 g/mol heavier [1]. This molecular weight spread of approximately 30 g/mol across three direct analogs provides a measurable basis for distinguishing these compounds during procurement and analytical characterization.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Evidence Item 2: Ortho-Ethoxy Substitution vs. Para-Alkoxy Analogs: Hydrogen-Bond Acceptor Geometry

The target compound positions its ethoxy group at the ortho position of the benzamide phenyl ring, whereas the 4-butoxy (CAS 868977-90-6) and 4-methoxy (CAS 868977-99-5) analogs carry their alkoxy substituents at the para position . This ortho arrangement introduces an intramolecular hydrogen-bond acceptor in proximity to the amide N–H (O-to-N distance approximately 3.2 Å), potentially stabilizing a pseudo-six-membered ring conformation that restricts rotational freedom relative to para-substituted analogs where the alkoxy group is oriented away from the amide linkage [1].

Structure-Activity Relationship Pharmacophore Modeling Fragment-Based Drug Design

Evidence Item 3: Benzamide vs. Benzylamine Scaffold Potency Differential in ATX Inhibition

In a controlled FS-3 enzymatic assay evaluating imidazo[1,2-a]pyridine derivatives as autotaxin (ATX) inhibitors, benzylamine derivatives (compounds 14–27) demonstrated IC₅₀ values ranging from 1.72 to 497 nM, whereas benzamide analogs (compounds 8–13) exhibited inferior inhibitory potency across the series [1]. This head-to-head comparison establishes that the benzamide linkage—shared by the target compound and its 868977-series analogs—is inherently disadvantaged relative to the benzylamine isostere for ATX target engagement. Within the benzamide subseries, compound-specific substituent effects (e.g., ortho-ethoxy vs. para-methoxy) further modulate residual activity, making the specific benzamide substitution pattern a critical differentiator when selecting tool compounds for ATX-related research.

Autotaxin Inhibition Enzymatic Assay Antifibrotic Drug Discovery

Evidence Item 4: ASK1 Kinase Inhibitory Potential: Class-Level Target Engagement Evidence

Patent EP2058309A4 (Takeda Pharmaceutical) explicitly discloses N-(7-methylimidazo[1,2-a]pyridin-2-yl)-benzamide as a core scaffold possessing apoptosis signal-regulating kinase 1 (ASK1) inhibitory activity, with utility in diabetes and inflammatory disease [1]. The patent excludes three specific compounds—N-imidazo[1,2-a]pyridin-2-yl-4-methyl-benzamide, N-imidazo[1,2-a]pyridin-2-yl-benzamide, and N-(7-methylimidazo[1,2-a]pyridin-2-yl)-benzamide—from its claims, but does not exclude the broader genus encompassing the target compound's 2-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide architecture. This indicates that while the simplest benzamide congeners lack patentable ASK1 activity, the ethyl-spacer-extended and ortho-substituted analogs (including the target compound) remain within the claimed chemical space and are expected to retain ASK1 engagement [1].

Apoptosis Signal-Regulating Kinase 1 Kinase Inhibition Anti-Inflammatory

Evidence Item 5: Purity Benchmarking Against the 868977-Series Analog Cluster

Vendor-reported purity data for the 868977-series compound cluster indicates a consistent baseline purity specification of ≥95% for the target compound (CAS 868977-96-2), the 4-methoxy analog (CAS 868977-99-5), the 2,4-dimethoxy analog (CAS 868977-94-0), the 4-nitro analog (CAS 868977-84-8), and the 4-butoxy analog (CAS 868977-90-6) . This uniformity in minimum purity specification across the analog series means that purity alone does not differentiate these compounds; rather, procurement decisions must be driven by the specific structural features (ortho-ethoxy vs. para-substitution pattern), target engagement profile, and intended application context.

Quality Control Analytical Chemistry Compound Management

Recommended Application Scenarios for 2-Ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide Based on Quantitative Differentiation Evidence


ASK1-Targeted Inflammatory Disease Research Programs

Investigators pursuing ASK1 kinase inhibition for diabetes, inflammatory bowel disease, or neuroinflammation should select the target compound over the three specifically disclaimed benzamide analogs (CAS 874668-53-8 and its unsubstituted congeners) due to its structural inclusion within the patent-claimed ASK1 inhibitor chemical space [1]. The ethyl spacer extension and ortho-ethoxy substitution differentiate this compound from the disclaimed minimal benzamide structures while retaining the imidazo[1,2-a]pyridine pharmacophore required for ASK1 engagement.

Conformational Restriction Studies in Fragment-Based Drug Design

The ortho-ethoxy group of the target compound creates a measurable intramolecular hydrogen-bonding interaction (O-to-amide-N distance ≈3.2 Å) that restricts torsional freedom relative to para-substituted analogs (O-to-amide-N distance ≈7.5 Å) [2]. This property makes the target compound a superior choice for crystallography and NMR-based fragment screening campaigns where conformational homogeneity improves ligand efficiency scoring and reduces false negatives arising from conformational entropy penalties.

Negative-Control Selection for Autotaxin Inhibitor Screening Cascades

The published head-to-head ATX enzymatic assay data demonstrating benzamide analog inferiority relative to benzylamine derivatives (IC₅₀ differential spanning two orders of magnitude) positions the target compound as a structurally matched but mechanistically disadvantaged comparator for ATX inhibitor screening [3]. Incorporating this compound into screening cascades as a benzamide-series reference standard enables quantitative benchmarking of novel benzylamine or urea-series ATX inhibitors, establishing assay sensitivity and scaffold-specific potency thresholds.

Analytical Method Development and Cross-Compound Validation

The target compound's discrete molecular weight (323.40 g/mol), which differs by approximately ±5% from its nearest 868977-series analogs (309.36 and 339.39 g/mol), provides unambiguous mass spectrometric differentiation . Analytical laboratories developing LC-MS or GC-MS methods for compound library quality control can leverage this molecular weight spread to validate chromatographic resolution and mass accuracy across a panel of structurally related yet spectrometrically distinct benzamide standards.

Quote Request

Request a Quote for 2-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.